

An In-depth Technical Guide to the Physical Properties of Purified DnaC Protein

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Introduction

The DnaC protein of *Escherichia coli* is a crucial component of the DNA replication initiation machinery. As a helicase loader, its primary function is to escort the DnaB helicase to the origin of replication and facilitate its loading onto single-stranded DNA (ssDNA). This event is a critical checkpoint in the initiation of chromosomal duplication, making DnaC a potential target for the development of novel antimicrobial agents. A thorough understanding of the physical properties of purified DnaC is paramount for elucidating its precise mechanism of action and for designing targeted therapeutic strategies. This guide provides a comprehensive overview of the key physical characteristics of the DnaC protein, detailed experimental protocols for its characterization, and visual representations of its functional interactions.

I. Core Physical and Biochemical Properties

The DnaC protein is a 27.9 kDa monomer that belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. Its function is tightly regulated by the binding and hydrolysis of ATP, which drives conformational changes necessary for its interaction with the DnaB helicase and subsequent loading onto DNA.

Table 1: Physical Properties of Monomeric DnaC Protein

Property	Value	Method of Determination	Reference(s)
Molecular Weight (Predicted)	27,935 Da	Amino Acid Sequence	[1]
Molecular Weight (Apparent)	28,000 - 31,000 Da	SDS-PAGE	[2] [3]
Sedimentation Coefficient	2.6 S - 2.75 S	Glycerol Gradient Centrifugation	[2] [3]
Stokes Radius	24.5 Å	Gel Filtration	[3]
Oligomeric State in Solution	Monomer	Glycerol Gradient Centrifugation, Gel Filtration	[2] [3]
Number of Sulfhydryl Groups	3	Titration with $[^{14}\text{C}]$ p-chloromercuribenzoate	[3]

Table 2: Properties of the DnaB-DnaC Complex

Property	Value	Method of Determination	Reference(s)
Stoichiometry	6 DnaC monomers per 1 DnaB hexamer (DnaB ₆ -DnaC ₆)	SDS-PAGE, Cryo-Electron Microscopy	[1][2][4]
Molecular Weight (Calculated)	~474,000 Da	Based on Stoichiometry	[4]
Molecular Weight (Apparent)	~400,000 - 450,000 Da	Glycerol Gradient Centrifugation	[2][4]
Sedimentation Coefficient	14.5 S - 15.2 S	Glycerol Gradient Centrifugation	[2][4]
Stokes Radius	64 Å	Gel Filtration	[4]
Assembly Requirement	ATP	In vitro reconstitution assays	[4][5]

II. Structural Organization

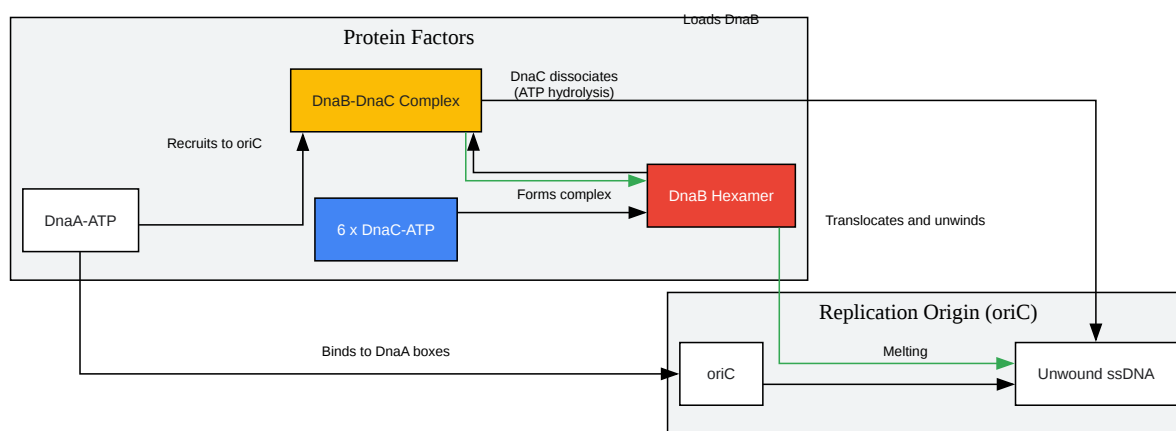
The DnaC monomer is comprised of two principal domains: an N-terminal domain (NTD) responsible for binding to the DnaB helicase and a C-terminal AAA+ ATPase domain that binds and hydrolyzes ATP.[5][6] The binding of ATP to the C-terminal domain induces a conformational change in DnaC, enabling it to form a stable complex with the hexameric DnaB helicase.[5][7]

III. Functional Interactions and Signaling Pathway

The primary role of DnaC is to act as a loader for the DnaB helicase at the replication origin (oriC). This process is a key step in the initiation of DNA replication and involves a coordinated series of interactions with DnaA and DnaB.

- **Initiator Binding:** The initiator protein, DnaA, binds to specific sequences within oriC, leading to localized unwinding of the DNA duplex.[8][9]

- **DnaB-DnaC Complex Formation:** In the presence of ATP, six DnaC monomers bind to the DnaB hexamer, forming a stable DnaB₆-DnaC₆ complex.[4][5] This interaction is mediated by the N-terminal domain of DnaC and the C-terminal domain of DnaB.[5]
- **Recruitment to the Origin:** The DnaB-DnaC complex is recruited to the unwound region of oriC through an interaction between DnaA and DnaB.[10][11]
- **Helicase Loading and DnaC Release:** Upon interaction with the single-stranded DNA at the replication fork, ATP hydrolysis by DnaC is triggered. This leads to the release of DnaC from the complex, allowing DnaB to encircle the DNA strand and begin unwinding the double helix.[5][12]



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DnaC-mediated DnaB helicase loading pathway.

IV. Detailed Experimental Protocols

The characterization of DnaC protein relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

A. Purification of Recombinant DnaC Protein

This protocol describes the purification of His-tagged DnaC from an E. coli overexpression strain.

1. Expression:

- Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged dnaC gene.
- Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
- Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol) supplemented with lysozyme and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension to ensure complete lysis.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography:

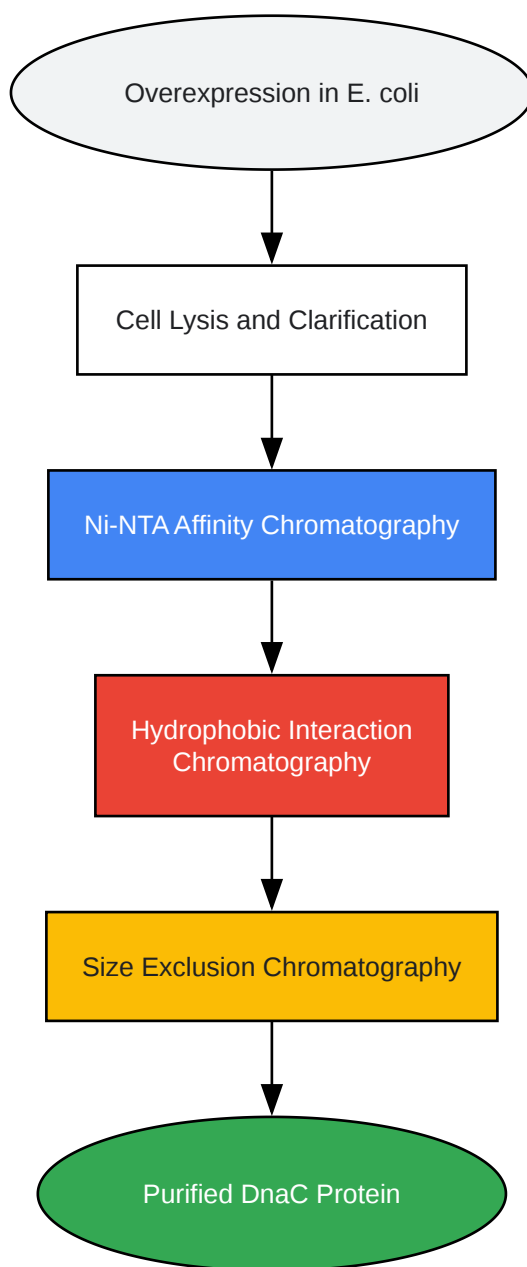
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).
- Elute the His-tagged DnaC protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).

4. Hydrophobic Interaction Chromatography (HIC):

- To further purify the protein, subject the eluate from the affinity column to HIC.
- Add ammonium sulfate to the protein solution to a final concentration of 1 M.
- Load the sample onto a Phenyl Sepharose column pre-equilibrated with high-salt buffer (50 mM Tris-HCl pH 7.5, 1 M ammonium sulfate, 1 mM DTT).
- Wash the column with the high-salt buffer.
- Elute the DnaC protein with a linear gradient of decreasing ammonium sulfate concentration (from 1 M to 0 M in 50 mM Tris-HCl pH 7.5, 1 mM DTT).

5. Size Exclusion Chromatography (SEC):

- Concentrate the purified protein and load it onto a size exclusion column (e.g., Superdex 75) pre-equilibrated with storage buffer (20 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM DTT, 10% glycerol).
- Collect the fractions containing the monomeric DnaC protein.
- Assess purity by SDS-PAGE, pool the pure fractions, and store at -80°C.



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Workflow for the purification of DnaC protein.

B. Determination of Molecular Weight by SDS-PAGE

1. Sample Preparation:

- Mix the purified DnaC protein with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β -mercaptoethanol or DTT).

- Heat the sample at 95°C for 5 minutes to denature the protein.

2. Electrophoresis:

- Load the denatured protein sample and a pre-stained molecular weight marker onto a polyacrylamide gel (e.g., 12% acrylamide).
- Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.

3. Visualization and Analysis:

- Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
- Destain the gel to visualize the protein bands.
- Determine the molecular weight of the DnaC protein by comparing its migration distance to that of the known molecular weight standards.

C. Analysis of Oligomeric State by Size Exclusion Chromatography

1. Column Calibration:

- Equilibrate a size exclusion column (e.g., Superdex 200) with an appropriate buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM DTT, 10% glycerol).
- Run a set of protein standards with known molecular weights (e.g., thyroglobulin, γ -globulin, ovalbumin, myoglobin, vitamin B12) through the column and record their elution volumes.
- Create a standard curve by plotting the logarithm of the molecular weight versus the elution volume for each standard protein.

2. Sample Analysis:

- Load the purified DnaC protein (or the DnaB-DnaC complex) onto the calibrated column.
- Monitor the protein elution using UV absorbance at 280 nm.

- Determine the elution volume of the DnaC protein (or the complex).
- Estimate the native molecular weight of the protein by interpolating its elution volume on the standard curve.

D. Glycerol Gradient Centrifugation

1. Gradient Preparation:

- Prepare a linear gradient of glycerol (e.g., 10% to 30% v/v) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT) in an ultracentrifuge tube.

2. Sample Loading and Centrifugation:

- Carefully layer the purified DnaC protein sample (or the DnaB-DnaC complex) on top of the glycerol gradient.
- Include protein standards of known sedimentation coefficients in a separate tube.
- Centrifuge the tubes in a swinging-bucket rotor at high speed (e.g., 40,000 rpm) for a specified time (e.g., 16-24 hours) at 4°C.

3. Fractionation and Analysis:

- After centrifugation, carefully collect fractions from the top to the bottom of the tube.
- Analyze the protein content of each fraction by SDS-PAGE and Western blotting (if an antibody is available).
- Determine the sedimentation coefficient of the DnaC protein by comparing its position in the gradient to that of the known standards.

E. DnaC ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DnaC, which is typically stimulated in the presence of DnaB and ssDNA.

1. Reaction Setup:

- Prepare a reaction mixture containing reaction buffer (e.g., 25 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 50 mM KCl, 2 mM DTT), purified DnaC, DnaB, and single-stranded DNA (e.g., M13 ssDNA).

- Initiate the reaction by adding ATP, including a trace amount of [γ -³²P]ATP.

2. Time Course and Quenching:

- Incubate the reaction at 37°C.
- At various time points, remove aliquots of the reaction and quench them by adding an equal volume of 0.5 M EDTA.

3. Separation of Phosphate and ATP:

- Spot the quenched reaction aliquots onto a thin-layer chromatography (TLC) plate (e.g., PEI-cellulose).
- Develop the TLC plate in a suitable solvent system (e.g., 0.5 M LiCl, 1 M formic acid) to separate the released inorganic phosphate (Pi) from the unhydrolyzed ATP.

4. Quantification:

- Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-labeled Pi and ATP using a phosphorimager.
- Calculate the percentage of ATP hydrolyzed at each time point and determine the initial rate of ATP hydrolysis.

V. Conclusion

The physical and biochemical properties of the DnaC protein are intricately linked to its essential role as a helicase loader in DNA replication. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the structure-function relationships of DnaC and to explore its potential as a therapeutic target. A comprehensive understanding of its molecular weight, oligomeric state, and interactions with other replication proteins is fundamental to unraveling the complexities of bacterial DNA replication and for the rational design of novel inhibitors.

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References

- 1. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 2. ncdir.org [ncdir.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. mechanochemistry.org [mechanochemistry.org]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bios 311Day 3 Lab Protocols [owlnet.rice.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. DnaB helicase is recruited to the replication initiation complex via binding of DnaA domain I to the lateral surface of the DnaB N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
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